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Abstract

Pinometostat (formerly EPZ-5676) is a first-in-class, small-molecule inhibitor of the histone
methyltransferase DOTL1L (Disruptor of Telomeric Silencing 1-Like). Its development represents
a significant advancement in epigenetic therapy, particularly for patients with acute leukemias
harboring rearrangements of the Mixed Lineage Leukemia (MLL) gene. These MLL-rearranged
(MLL-r) leukemias are characterized by a poor prognosis and have historically had limited
effective treatment options. Pinometostat's targeted mechanism of action, which involves the
selective inhibition of aberrant H3K79 methylation, offers a novel therapeutic strategy. This
technical guide provides a comprehensive overview of the discovery, preclinical development,
and clinical evaluation of Pinometostat, with a focus on the experimental methodologies and
key data that have defined its scientific journey.

Introduction: The Rationale for Targeting DOTI1L in
MLL-Rearranged Leukemia

Rearrangements of the MLL gene, located on chromosome 11923, are found in a significant
subset of acute myeloid leukemias (AML) and acute lymphoblastic leukemias (ALL), and are
particularly prevalent in infant leukemias.[1] These rearrangements result in the fusion of the N-
terminus of the MLL protein with one of over 70 different partner proteins.[2] A critical molecular
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consequence of these MLL fusion proteins is the aberrant recruitment of the histone
methyltransferase DOTL1L to chromatin.[3]

DOTL1L is the sole enzyme responsible for the methylation of histone H3 at lysine 79 (H3K79).
[4][5] In the context of MLL-r leukemia, the MLL fusion protein tethers DOTL1L to ectopic gene
loci, leading to hypermethylation of H3K79.[6] This aberrant methylation pattern is crucial for
the transcriptional activation of key leukemogenic target genes, including HOXA9 and MEIS1,
which drive the proliferation and block the differentiation of hematopoietic progenitor cells,
ultimately leading to leukemogenesis.[3][7] The dependency of MLL-r leukemias on this specific
epigenetic alteration made DOTL1L a highly attractive therapeutic target.

Discovery of Pinometostat (EPZ-5676)

Pinometostat was identified through a structure-guided drug discovery program aimed at
developing potent and selective inhibitors of DOTLL. It is an S-adenosyl-L-methionine (SAM)-
competitive inhibitor, meaning it binds to the SAM-binding pocket of DOTLL, preventing the
transfer of a methyl group to H3K79.[8]

Mechanism of Action

Pinometostat selectively inhibits the enzymatic activity of DOTL1L, leading to a reduction in the
levels of H3K79 di- and tri-methylation (H3K79me2/3).[9] This inhibition reverses the aberrant
epigenetic signature in MLL-r leukemia cells, resulting in the transcriptional repression of MLL
target genes like HOXA9 and MEIS1.[3] The downregulation of these critical oncogenes leads
to cell cycle arrest, differentiation, and ultimately apoptosis in MLL-r leukemia cells.[10]
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Seed MLL-r leukemia cells
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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